Didehydro-Cortistatin A
Description
Direct Interaction with the HIV-1 Tat Protein
The primary mechanism of dCA's action is its direct and specific binding to the HIV-1 Tat protein. oup.comnih.gov This interaction is fundamental to its ability to halt the viral transcription process.
Research has unequivocally demonstrated that dCA specifically binds to the basic domain of the Tat protein. oup.comnih.govnih.gov This region of Tat is characterized by a stretch of positively charged amino acids and is crucial for the protein's function, particularly its interaction with the trans-activation response (TAR) element on the nascent viral RNA. asm.orgbohrium.com Studies have shown that the interaction is highly specific; dCA does not interfere with other proteins that have similar basic domains, such as the HIV-1 Rev protein or the cellular protein HEXIM-1. oup.comlife-science-alliance.org The specificity of this binding is further highlighted by the fact that mutations within Tat's basic domain can abolish the inhibitory activity of dCA. nih.gov Molecular docking studies have further elucidated this interaction, pinpointing the importance of the cycloheptene (B1346976) ring and the positioning of the isoquinoline (B145761) nitrogen of dCA for a high-affinity interaction with specific residues within Tat's basic patch. nih.govasm.org
The HIV-1 Tat protein is intrinsically disordered, meaning it lacks a fixed three-dimensional structure in its unbound state. nih.govasm.org This flexibility allows it to interact with various cellular partners. Upon binding to dCA, the Tat protein undergoes a significant conformational change and becomes stabilized. oup.comresearchgate.net Essentially, dCA locks Tat into a specific, transient conformer. nih.govnih.gov This stabilized conformation renders Tat more resistant to proteolytic digestion, a phenomenon confirmed through drug affinity responsive target stability (DARTS) assays. researchgate.net By locking Tat in this particular conformation, dCA effectively prevents it from adopting the necessary structure to productively engage with the TAR RNA element. nih.gov
The interaction between dCA and the Tat protein is characterized by a very high affinity, occurring in the nanomolar range. nih.govasm.org Fluorescence isothermal titration calorimetry has been used to quantify this binding, confirming the strong and direct interaction. oup.com The half-maximal effective concentration (EC50) for dCA's inhibition of Tat-dependent HIV transcriptional amplification has been reported to be approximately 1 nM. oup.comlife-science-alliance.org This high potency underscores the specific and robust nature of the binding between dCA and its viral target.
| Parameter | Value | Method of Determination |
| Binding Affinity (EC50) | ~1-2 nM | Tat-mediated HIV transcription inhibition assays nih.govasm.org |
| Direct Binding Confirmation | Confirmed | Fluorescence isothermal titration calorimetry, pull-down assays with biotinylated dCA oup.com |
Disruption of Tat-TAR RNA Interaction
By binding to and conformationally locking the Tat protein, dCA directly interferes with the crucial interaction between Tat and the TAR RNA element. oup.combohrium.com This disruption is a key downstream consequence of the initial binding event and is central to dCA's mechanism of action.
The binding of Tat to TAR is a critical step for the recruitment of the positive transcription elongation factor b (P-TEFb) complex to the stalled RNA polymerase II (RNAP II) at the HIV-1 promoter. oup.comnih.gov This recruitment is essential for the phosphorylation of the C-terminal domain of RNAP II, which in turn allows for the transition from abortive transcription to productive transcriptional elongation. By preventing the Tat-TAR interaction, dCA effectively blocks this recruitment and, consequently, inhibits transcriptional elongation. asm.orgnatap.orgnih.gov This leads to a dramatic reduction in the production of full-length viral transcripts. natap.org
Prolonged exposure to dCA leads to a more profound suppression of HIV-1 transcription by affecting the recruitment of RNA Polymerase II (RNAP II) to the viral long terminal repeat (LTR), which functions as the promoter. asm.orgnatap.org Chromatin immunoprecipitation (ChIP) assays have demonstrated that dCA treatment results in a significant reduction of RNAP II occupancy at the HIV-1 promoter. asm.orgnatap.org Over time, this inhibition of Tat activity and the resulting lack of transcriptional activity can lead to epigenetic modifications at the HIV-1 promoter, further reinforcing a state of deep latency. bohrium.comresearchgate.net This includes increased histone occupancy and a tighter association of nucleosomes with the DNA, which physically impedes the binding of the transcription machinery, including RNAP II. nih.govbohrium.com
| Compound | Target | Molecular Action | Consequence for HIV-1 Transcription |
| Didehydro-Cortistatin A | HIV-1 Tat Protein (Basic Domain) | Binds with high affinity, stabilizes a specific conformation. | Disrupts Tat-TAR RNA interaction, inhibits transcriptional elongation, and reduces RNA Polymerase II recruitment to the LTR. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H34N2O3 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(1S,2R,6S,12R,13R,14S,16R)-14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-4,8,10-triene-12,13-diol |
InChI |
InChI=1S/C30H34N2O3/c1-28-10-8-21-15-23-26(33)27(34)24(32(2)3)16-29(23)11-12-30(21,35-29)25(28)7-6-22(28)19-5-4-18-9-13-31-17-20(18)14-19/h4-6,8-9,13-15,17,24-27,33-34H,7,10-12,16H2,1-3H3/t24-,25+,26+,27+,28+,29+,30+/m0/s1 |
InChI Key |
HSNLDXFFYGOHED-WMHCEBKNSA-N |
Isomeric SMILES |
C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1CC=C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |
Canonical SMILES |
CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC=C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |
Synonyms |
didehydro-cortistatin A didehydrocortistatin A |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Biology
Strategies for the Total Synthesis of Didehydro-Cortistatin A
The synthesis of dCA from the inexpensive and readily available steroid prednisone (B1679067) involves a sequence of complex and innovative chemical transformations. nih.govnih.gov The route was designed to be efficient and practical for producing research quantities of the molecule. nih.gov
A key strategic element is the early-stage modification of the steroid's A-ring and the activation of the C19-methyl group. nih.govbaranlab.org This is followed by a series of unique reactions to form the characteristic expanded B-ring and the oxabicyclic system of the cortistatin family. nih.gov
Key transformations include:
Directed Geminal C-H Bisoxidation: A novel, directed geminal C-H bisoxidation reaction is used to functionalize the steroid nucleus. nih.gov
Bromocyclopropane (B120050) Fragmentation: The synthesis features a fragmentation cascade of a bromocyclopropane intermediate. This key step serves to expand the B-ring, creating the signature 9-(10,19)-abeo-androstane skeleton, and simultaneously installs the C10-C19 olefin of the cortistatin core. nih.govnih.govacs.org
Formation of Cortistatinone: A series of reactions, including a chemoselective, tandem geminal dihalogenation and a reductive fragmentation/elimination, affords the core structure known as cortistatinone. researchgate.netacs.orgnih.gov This intermediate is pivotal as it is ideally suited for the late-stage introduction of the side chain and for the synthesis of various analogs. nih.gov
Oxabicycle Formation: A chemoselective cyclization is employed to install the hallmark oxabicycle functional group found in the cortistatin family. nih.gov
Isoquinoline (B145761) Side-Chain Installation: The final isoquinoline side chain is appended to the cortistatinone core. One reported strategy involves converting a C17 hydrazone to an alkenyl iodide, followed by a Stille coupling with tributyl(isoquinolin-5-yl)stannane to yield the desired product.
The following table summarizes the pivotal transformations in the synthesis of this compound.
| Transformation | Reaction Type | Significance |
| A-Ring Functionalization | Stereospecific Installation | Installs the requisite stereochemistry on the A-ring of the steroid precursor. nih.govacs.org |
| C19-Methyl Activation | Geminal Dihalogenation | Prepares the unactivated methyl group for subsequent ring expansion. researchgate.netacs.orgnih.gov |
| B-Ring Expansion | Bromocyclopropane Fragmentation | A cascade reaction that simultaneously forms the expanded 7-membered B-ring and the C10-C19 alkene, a key feature of the 9-(10,19)-abeo-androstane skeleton. nih.govbaranlab.org |
| Oxabicycle Construction | Intramolecular SN' Cyclization | Forms the final heterocyclic ring of the core structure. nih.gov |
| Side-Chain Attachment | Stille Coupling | Installs the biologically important isoquinoline moiety at the C17 position of the cortistatinone intermediate. |
A primary driver for the development of the synthetic route to dCA was the limited availability of its natural counterpart, Cortistatin A. nih.gov Consequently, the synthesis was explicitly designed for scalability to provide the gram quantities necessary for extensive biological and preclinical studies. nih.govnih.govnih.gov
The approach is considered cost-effective, beginning with the abundant steroid prednisone and comprising only 13 steps to reach the final dCA product. nih.govgoogle.com The development of a practical and scalable route has enabled the preparation of copious amounts of cortistatinone, dCA (referred to as Δ16-cortistatin A in some literature), and related analogs for further investigation. researchgate.netacs.orgnih.gov This accessibility has been crucial in advancing the study of its unique biological activities. nih.gov
Design and Synthesis of this compound Analogs
The synthesis of dCA itself was an exercise in analog design, creating a more accessible version of a natural product. nih.gov Further work has focused on generating a library of related compounds to probe the molecule's mechanism of action and to explore its structure-activity relationship (SAR). nih.govufl.edu
The rational design of dCA analogs is guided by the need to understand the pharmacophore—the essential molecular features responsible for its biological activity. This compound was initially developed as an equipotent analog to Cortistatin A that was more synthetically accessible. researchgate.netnih.gov
Subsequent analog design has focused on modifying two primary regions of the molecule: the steroidal core and the C17 side chain. nih.gov The core's complex, three-dimensional structure is largely considered essential for its activity, but modifications to the side chain have proven fruitful. Researchers have synthesized analogs by replacing the isoquinoline group with other aromatic systems, such as different isoquinoline isomers (e.g., 6- or 7-isoquinoline) or indole (B1671886) moieties (e.g., 5-indole). nih.gov The principle behind these modifications is to determine how the side chain's electronics and sterics influence target binding and biological effect, such as anti-proliferative activity. nih.gov
Chemical derivatives of dCA are powerful tools for investigating its biological function. This compound potently inhibits HIV-1 transcription by binding directly to the viral transactivator protein, Tat. smolecule.comnih.govnih.gov This mechanism is distinct from that of the parent compound, Cortistatin A, which does not inhibit HIV transcription but does inhibit cyclin-dependent kinases (CDKs). researchgate.netmdpi.com This makes dCA a specific chemical probe to dissect the function of Tat in the viral life cycle. nih.gov
The synthesis of analogs with varied side chains has been used to perform SAR studies. For example, replacing the isoquinoline with 5-indole or other isoquinoline isomers led to the discovery of compounds with potent cytotoxic effects against various cancer cell lines. nih.gov These derivatives help to map the structural requirements for different biological outcomes, such as anti-cancer effects versus anti-HIV activity, and serve as research probes to identify the molecular targets associated with these effects. google.comnih.gov
The table below provides examples of dCA analogs and their research applications.
| Compound/Analog Class | Structural Modification | Research Purpose | Key Finding |
| This compound (dCA) | Introduction of Δ16-alkene relative to Cortistatin A | To create a more synthetically accessible version of the natural product. | Equiponent to Cortistatin A in anti-proliferative assays and a potent inhibitor of HIV Tat. nih.gov |
| C17-Indole Analogs | Replacement of the isoquinoline group with a 5-indole moiety. | Structure-Activity Relationship (SAR) studies for anti-cancer activity. | Exhibited potent cytotoxic effects in human endothelial and CEM cancer cell lines. nih.gov |
| C17-Isoquinoline Isomers | Altering the attachment point of the isoquinoline ring (e.g., 6- or 7-isoquinoline). | SAR studies for anti-proliferative and CDK8 inhibitory activity. | Analogs showed potent anti-proliferative effects and CDK8 inhibition. nih.gov |
| Radiolabeled/Tagged Analogs | Incorporation of detectable labels (e.g., radioisotopes, enzymes). | To be used as probes in drug metabolism, diagnostic, and binding studies. | These derivatives are designed to trace the molecule's interaction with biological targets. google.com |
Molecular Mechanisms of Action in Hiv 1 Transcription
Induction of Epigenetic Modifications at the HIV-1 Promoter
Didehydro-Cortistatin A (dCA) is a potent inhibitor of the HIV-1 Tat protein, a critical viral transactivator required for robust viral gene expression. natap.orgasm.org Beyond its direct inhibition of Tat, dCA's profound and lasting impact on HIV-1 transcription is rooted in its ability to induce significant epigenetic changes at the viral promoter, the 5' Long Terminal Repeat (LTR). natap.orgbohrium.com These modifications effectively "lock" the provirus into a state of deep and persistent latency, rendering it unresponsive to reactivation stimuli. asm.orgbohrium.comasm.org
Promotion of Persistent Latency and Deep Transcriptional Inhibition
Treatment with dCA leads to a state of profound transcriptional repression of the HIV-1 provirus. natap.org By binding to the basic domain of Tat, dCA disrupts the crucial Tat-TAR interaction, a necessary step for the amplification of viral mRNA expression. asm.org This interruption of the Tat-mediated positive feedback loop is fundamental to dCA's mechanism. asm.org The resulting lack of even low-level transcription triggers a cascade of epigenetic modifications at the HIV-1 promoter, establishing a state of persistent latency that is highly refractory to viral reactivation. asm.orgbohrium.com
Studies have shown that even after the removal of dCA, the viral promoter remains transcriptionally silent, indicating a stable epigenetic reprogramming of the proviral chromatin. natap.orgasm.org This "block-and-lock" mechanism makes dCA a promising candidate for functional cure strategies, aiming to permanently silence the latent HIV-1 reservoir. asm.orgoup.com
Alterations in Nucleosome Stability and Chromatin Remodeling
The chromatin environment of the integrated HIV-1 provirus plays a pivotal role in regulating its transcriptional activity. asm.orgbohrium.com The nucleosome-1 (Nuc-1), positioned just downstream of the transcription start site, acts as a physical barrier to transcription. bohrium.comoup.com dCA treatment has been shown to significantly enhance the stability of this nucleosome. bohrium.comoup.com
Micrococcal nuclease mapping experiments have revealed that dCA promotes a tighter association between Nuc-1 and the DNA, effectively reinforcing this transcriptional roadblock. oup.comnih.gov This increased nucleosomal occupancy physically impedes the recruitment of RNA Polymerase II (RNAPII) and other components of the transcriptional machinery to the HIV-1 promoter. asm.orgoup.com
Furthermore, dCA influences the activity of chromatin remodeling complexes. It has been observed that dCA treatment leads to an increased recruitment of the repressive BRG1-associated factor (BAF) complex, which helps to position Nuc-1 in a way that occludes transcription. oup.com Conversely, the recruitment of the polybromo-associated factor (PBAF) complex, which is associated with active transcription and is typically recruited by acetylated Tat, is diminished. oup.commdpi.com
Dynamics of Histone Modifications in HIV-1 Latency Establishment
The establishment of dCA-induced latency is accompanied by specific changes in histone modifications at the HIV-1 promoter. Histone tails are subject to various post-translational modifications, such as acetylation and methylation, which can either activate or repress transcription.
Long-term treatment with dCA results in a more repressive chromatin environment characterized by:
Decreased Histone Acetylation: A notable effect of dCA is the reduction in histone acetylation at the HIV-1 promoter, particularly the decreased acetylation of histone H3 at Nuc-1. oup.comnih.gov Histone acetylation is generally associated with an open chromatin structure and active transcription. Specifically, levels of H3K27 acetylation, a marker for active promoters, are significantly reduced following dCA treatment. nih.gov
Increased Deacetylated Histone Occupancy: Correspondingly, there is an increased presence of deacetylated histone H3 at Nuc-1, a hallmark of a repressed transcriptional state. bohrium.comnih.gov
These changes in histone modifications contribute to the formation of heterochromatin at the HIV-1 promoter, further solidifying the latent state. bohrium.com
| Effect of dCA on HIV-1 Promoter | Mechanism | Consequence |
| Increased Nucleosome Stability | Tighter association of Nuc-1 with DNA. bohrium.comoup.com | Physical blockage of RNA Polymerase II recruitment. asm.orgoup.com |
| Altered Chromatin Remodeling | Increased recruitment of repressive BAF complex. oup.com Decreased recruitment of activating PBAF complex. oup.commdpi.com | Reinforcement of a repressive chromatin structure. |
| Modified Histone Tails | Decreased histone H3 acetylation (e.g., H3K27Ac). oup.comnih.gov Increased deacetylated histone H3 occupancy. bohrium.comnih.gov | Formation of heterochromatin and transcriptional silencing. |
Distinction from Cyclin-Dependent Kinase Inhibition (e.g., CDK8, CDK11, CDK19)
While the natural product Cortistatin A, from which dCA is derived, is known to inhibit cyclin-dependent kinases (CDKs) such as CDK8, CDK11, and CDK19, extensive research has demonstrated that dCA's anti-HIV-1 activity is independent of this mechanism. asm.orgmdpi.comresearchgate.net
Several key findings support this distinction:
Structural Differences: The specific structural features of dCA required for its potent inhibition of Tat are distinct from those necessary for CDK8 inhibition. asm.orgnih.gov The cycloheptene (B1346976) ring and the positioning of the isoquinoline (B145761) nitrogen in dCA are crucial for its interaction with Tat's basic domain, but not for CDK8 inhibition. asm.orgoup.com
Inactive Analogs: Analogs of dCA that lack kinase inhibitory activity remain potent inhibitors of Tat-mediated transcription. oup.com Conversely, high-affinity CDK8 inhibitors that lack the key structural features for Tat binding are inactive against HIV-1 transcription. oup.com
Knockdown Experiments: Knockdown of CDK8 and its paralog CDK19 using shRNA did not affect HIV-1 transcription or the anti-HIV activity of dCA. asm.orgoup.com This provides direct evidence that these kinases are not the primary mediators of dCA's effect on the virus.
Contrasting Effects: Inhibition of CDK8 would be expected to activate, rather than inhibit, HIV-1 transcription, further separating dCA's mechanism from CDK inhibition. asm.org
Therefore, it is conclusively established that dCA exerts its powerful anti-HIV-1 effects through the specific and direct inhibition of the viral Tat protein, leading to profound epigenetic silencing of the viral promoter, a mechanism entirely distinct from the CDK inhibition observed with its parent compound. asm.orgoup.com
| Compound | Primary Target in HIV-1 Context | Mechanism of Action | CDK Inhibition |
| This compound (dCA) | HIV-1 Tat protein | Binds to the basic domain of Tat, blocking Tat-TAR interaction and inducing epigenetic silencing. asm.orgoup.com | Independent of its anti-HIV activity. asm.orgoup.com |
| Cortistatin A | CDK8, CDK11, CDK19 mdpi.comresearchgate.net | Inhibits mediator kinases. mdpi.com | Primary mechanism of action. mdpi.comresearchgate.net |
| Flavopiridol | CDK9 mdpi.comnih.gov | Competes with ATP for the catalytic site of CDK9, inhibiting Tat-transactivation. mdpi.comnih.gov | Potent inhibitor of multiple CDKs. mdpi.com |
Preclinical Biological Evaluation in Hiv 1 Models
In Vitro Studies in HIV-1 Latently Infected Cell Lines
Suppression of Viral Gene Expression and Virion Production
In vitro studies utilizing latently infected cell lines have demonstrated the profound ability of dCA to suppress residual HIV-1 gene expression and virion production. In a chronically infected HeLa-CD4 cell line, long-term treatment with dCA led to a significant, multi-log reduction in viral mRNA levels and a decrease in the release of the viral capsid p24 antigen to undetectable levels. asm.orgnih.govnih.gov Specifically, in one study, latently infected HeLa-CD4 cells treated with dCA showed a continuous reduction in p24 levels, falling below the detection limit of the assay by day 82 of treatment. nih.gov After 239 days, viral mRNA expression in these dCA-treated cells was drastically reduced by 97% compared to control cells. natap.org This effect is attributed to dCA's ability to inhibit the Tat-mediated transcriptional feedback loop, which is essential for robust viral production. asm.orgnih.gov
The suppressive effect of dCA on viral transcription appears to be linked to the establishment of a repressive chromatin environment at the HIV-1 promoter. nih.gov Research has shown that dCA treatment leads to increased nucleosomal occupancy at Nucleosome-1 of the viral promoter, which in turn restricts the recruitment of RNA polymerase II (RNAPII), a key enzyme in gene transcription. asm.orgnih.gov This epigenetic modification contributes to a state of deep latency. nih.gov
Inhibition of Viral Reactivation by Latency Reversing Agents
A critical aspect of dCA's preclinical evaluation is its capacity to prevent the reactivation of latent HIV-1 by various latency-reversing agents (LRAs). Studies have consistently shown that cells treated with dCA become refractory to viral reactivation by standard LRAs, including histone deacetylase (HDAC) inhibitors, protein kinase C (PKC) activators, and cytokines. asm.org In several latently infected cell line models, such as OM-10.1 and J-Lat clones, dCA potently blocked viral reactivation induced by these agents, with inhibition rates ranging from 74% to 97%. asm.org This "block-and-lock" mechanism suggests that dCA can establish a state of deep and durable latency that is resistant to reactivation stimuli. nih.govnih.gov Even after the withdrawal of dCA treatment, a sustained suppression of viral rebound has been observed, further supporting the induction of a long-lasting latent state. nih.gov
| Cell Line | Latency Reversing Agent | % Inhibition of Viral Reactivation by dCA |
| OM-10.1 | Various LRAs | 78-97% |
| J-Lat clone 10.6 | Various LRAs | 74-78% |
| J-Lat clone 6.3 | Various LRAs | 88-90% |
Studies in Primary Human CD4+ T Cells
Characterization of Antiviral Activity in Ex Vivo Infection Models
The antiviral activity of dCA has been further validated in ex vivo studies using primary human CD4+ T cells, which are the primary target of HIV-1. In CD4+ T cells isolated from virally suppressed individuals on antiretroviral therapy (ART), dCA demonstrated a potent ability to inhibit viral reactivation. asm.orgnih.gov When these cells were stimulated to reactivate the virus, the presence of dCA resulted in a significant reduction in viral production. asm.org One study involving CD4+ T cells from nine virally suppressed individuals showed that dCA inhibited viral reactivation by an average of 92.3% upon T-cell receptor stimulation. nih.govdrugtargetreview.com
Furthermore, when combined with ART in ex vivo expanded primary CD4+ T cells from aviremic individuals, dCA accelerated the suppression of HIV-1. nih.gov This combination therapy also effectively prevented viral rebound after treatment interruption, even in the presence of strong cellular activation signals. nih.gov
Long-Term Effects on HIV-1 Latency Maintenance in Primary Cellular Models
Long-term treatment with dCA in primary cellular models has been shown to induce a state of persistent latency. asm.orgnih.gov In a primary cell model using CD4+ T cells from ART-suppressed individuals, long-term dCA treatment resulted in a state of latency that was highly refractory to viral reactivation. oup.com Pre-treatment with dCA significantly inhibited viral reactivation by 99% following exposure to a PKC activator. oup.com Moreover, this dCA-induced latency was durable, with treated cells showing no viral rebound for up to 25 days after treatment interruption, in contrast to cells treated with ART alone. oup.com These findings suggest that dCA can promote the establishment of a long-lasting, transcriptionally silenced state of the provirus in primary T cells. nih.govoup.com
Recent studies have also explored the broader impact of dCA on the host cell's transcriptional and epigenetic landscape. nih.govlife-science-alliance.org Long-term dCA treatment of primary human memory CD4+ T cells prompted specific changes in the expression of genes related to the cell cycle, histones, and interferon-response. nih.govlife-science-alliance.org These changes appear to promote a less inflammatory cellular environment. nih.gov
In Vivo Studies in Humanized Animal Models
The preclinical evaluation of dCA has been extended to in vivo studies using humanized mouse models, which provide a more complex biological system to assess therapeutic efficacy. nih.govlife-science-alliance.org The bone marrow-liver-thymus (BLT) humanized mouse model, which recapitulates key aspects of HIV-1 infection and latency, has been instrumental in these investigations. nih.govmdpi.comnih.gov
In HIV-infected, ART-suppressed BLT mice, the addition of dCA to the treatment regimen resulted in a systemic reduction of viral mRNA in various tissues. nih.govnih.gov This indicates that dCA can effectively suppress viral transcription in a living organism. nih.gov Crucially, upon interruption of all treatment, mice that had received dCA exhibited a significant delay and reduction in viral rebound compared to those that received ART alone. nih.govnih.gov These in vivo results provide strong evidence for the potential of dCA as part of a "block-and-lock" strategy to achieve a functional cure for HIV-1. nih.govtandfonline.com
Further studies in humanized mice have also investigated the in vivo fitness of HIV-1 variants resistant to dCA. mdpi.com These resistant viruses, which show higher levels of Tat-independent transcription in vitro, exhibited lower replication rates in the humanized mouse model, suggesting a fitness cost associated with dCA resistance in a more complex biological environment. mdpi.com
| Animal Model | Key Finding |
| BLT Humanized Mice | Addition of dCA to ART systemically reduced viral mRNA in tissues. |
| BLT Humanized Mice | dCA significantly delayed and reduced viral rebound after treatment interruption. |
| Humanized Mice | dCA-resistant HIV-1 variants exhibited lower replication fitness in vivo. |
Evaluation in Bone Marrow-Liver-Thymus (BLT) Mouse Models of HIV-1 Latency
The Bone Marrow-Liver-Thymus (BLT) mouse model is a crucial tool in HIV research as it allows for the study of viral infection and latency in a system that recapitulates key aspects of the human immune system. nih.govnih.gov In this model, immunodeficient mice are transplanted with human fetal liver and thymus tissues, along with hematopoietic stem cells, leading to the development of a functional human immune system. nih.gov
Studies utilizing BLT mice have provided significant in vivo proof-of-concept for the "block-and-lock" approach with dCA. ufl.edu When administered to ART-suppressed, HIV-1 infected BLT mice, dCA demonstrated the ability to systemically reduce viral mRNA in various tissues. nih.govnih.govunc.edu This reduction in viral transcription is a key indicator of dCA's effectiveness in suppressing the virus at the cellular level. life-science-alliance.orgnih.gov
Long-term treatment with dCA in these models has been shown to induce a strong block to viral transcription and reactivation, even after the cessation of treatment. life-science-alliance.org This suggests that dCA can establish a durable state of latency. life-science-alliance.org Mechanistically, dCA is understood to bind to the basic domain of the HIV-1 Tat protein, inhibiting its interaction with the trans-activation response element (TAR) RNA hairpin. life-science-alliance.orgnih.gov This action disrupts the Tat-mediated feedback loop that is essential for robust viral transcription. asm.orgmdpi.com The inhibition of Tat by dCA leads to increased nucleosomal occupancy at the HIV-1 promoter, which restricts the recruitment of RNA polymerase II and consequently suppresses viral gene expression. nih.govnih.govresearchgate.net
Assessment of Viral Rebound Suppression in Non-Clinical Models
A critical aspect of evaluating any potential HIV cure strategy is its ability to prevent or delay viral rebound following the interruption of antiretroviral therapy (ART). nih.gov Preclinical studies with dCA in non-clinical models have shown promising results in this regard.
In BLT mouse models of HIV-1 latency, the addition of dCA to a standard ART regimen significantly delayed and reduced the levels of viral rebound after treatment was stopped. nih.govnih.govunc.edu One study noted that after a four-week course of dCA combined with ART, viral rebound was significantly delayed by an average of 12 days, and the subsequent viral load set point was drastically reduced. oup.com In some instances, viral rebound was delayed for up to 19 days in mice treated with dCA, compared to a 3-7 day rebound time in the control group receiving only ART. frontiersin.orgresearchgate.net
These findings are supported by ex vivo studies using CD4+ T cells isolated from aviremic, ART-suppressed individuals. In this more clinically relevant model, pretreatment with dCA prevented viral rebound for up to 25 days after treatment interruption in cells from all subjects, while rebound was observed in all cells treated with ART alone. oup.com Even under conditions of strong cellular activation, which would typically induce viral reactivation, dCA was effective at preventing this rebound. nih.govresearchgate.net
The mechanism behind this sustained suppression is believed to be the induction of a persistent state of latency, characterized by epigenetic modifications at the HIV promoter that make it refractory to reactivation. asm.orgresearchgate.net This "epigenetic lock" is a key feature of the block-and-lock strategy and is a primary focus of ongoing research. life-science-alliance.org
Table of Research Findings on dCA in HIV-1 Models
| Model System | Key Findings | References |
|---|---|---|
| BLT Mouse Model | Systemic reduction of viral mRNA in tissues with dCA treatment. | nih.govnih.govunc.edu |
| Significant delay and reduction of viral rebound upon ART interruption. | oup.comnih.gov | |
| Viral rebound delayed by an average of 12 days. | oup.com | |
| Rebound delayed up to 19 days in dCA-treated mice. | frontiersin.orgresearchgate.net | |
| CD4+ T cells from Aviremic Individuals (ex vivo) | Prevention of viral rebound for up to 25 days post-treatment interruption. | oup.com |
| dCA treatment accelerates HIV suppression. | oup.com |
Structure Activity Relationship Sar Studies of Didehydro Cortistatin a and Analogs
Identification of Essential Structural Moieties for Tat Inhibitory Activity
Structure-activity relationship (SAR) studies, complemented by molecular docking, have successfully pinpointed the specific parts of the dCA molecule that are crucial for its interaction with and inhibition of the HIV-1 Tat protein. ufl.edunih.govnih.gov These investigations have revealed that the potent inhibitory effect of dCA is not a property of the entire molecule but is highly dependent on specific structural features.
Importance of the Isoquinoline (B145761) Group and the Cycloheptene (B1346976) Ring
Two molecular components of didehydro-Cortistatin A (dCA) have been identified as indispensable for its potent anti-Tat activity: the isoquinoline group and the intact cycloheptene ring. oup.com The unique chemical structure of dCA, which includes an isoquinoline moiety, contributes significantly to its biological activity. vulcanchem.com SAR studies have demonstrated that the positioning of the nitrogen atom within the isoquinoline ring is critical for the interaction with specific residues in the basic domain of the Tat protein. nih.govnih.govsigmaaldrich.com
Furthermore, the integrity of the cycloheptene ring is essential for maintaining the potent inhibitory function of dCA. ufl.eduoup.com Modifications to this ring system have been shown to impact the molecule's ability to bind effectively to Tat. These findings underscore the importance of the three-dimensional arrangement of these functional groups for the biological activity of dCA. nih.govnih.gov The features required for Tat inhibition are distinct from those needed for the inhibition of cyclin-dependent kinase 8 (CDK8), another known target of dCA, highlighting the specificity of these structural elements for the Tat interaction. nih.govsigmaaldrich.com
Analysis of Interactions with Specific Amino Acid Residues in Tat's Basic Patch
This compound (dCA) exerts its inhibitory effect by directly binding to the basic domain of the HIV-1 Tat protein. ufl.edumdpi.com This basic patch is a region of the Tat protein rich in positively charged amino acids and is crucial for its function in viral transcription. nih.govmdpi.com Molecular docking and SAR studies have revealed that dCA interacts with key amino acid residues within this basic patch, specifically Lys51, Arg52, and Arg55. ufl.edu
The interaction between dCA and these residues is highly specific. The positioning of the isoquinoline nitrogen of dCA is critical for this binding. nih.govnih.govsigmaaldrich.com This interaction stabilizes a particular conformation of the otherwise flexible Tat protein, effectively locking it into a state where it can no longer efficiently bind to the trans-activation response (TAR) element on the viral RNA. nih.govoup.com This disruption of the Tat-TAR interaction is a key mechanism of dCA's inhibitory action. oup.com The binding of dCA to Tat's basic domain has been shown to have a nanomolar affinity. nih.govoup.com
Table 1: Key Interacting Residues in Tat's Basic Patch
| Amino Acid | Position | Role in Interaction |
|---|---|---|
| Lysine | 51 | Forms part of the binding pocket for dCA. ufl.edu |
| Arginine | 52 | Crucial for the specific interaction with dCA. ufl.edu |
| Arginine | 55 | Contributes to the stabilization of the dCA-Tat complex. ufl.edu |
Insights for Lead Optimization and Pharmacophore Development
The detailed understanding of the structure-activity relationship of this compound (dCA) provides a solid foundation for lead optimization and the development of a pharmacophore model for Tat inhibitors. ufl.edunih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govfiveable.me
The identification of the isoquinoline group and the cycloheptene ring as critical moieties for Tat inhibition offers clear guidance for designing new analogs. ufl.eduoup.com Lead optimization efforts can now focus on modifying other parts of the dCA scaffold to enhance properties such as potency and pharmacokinetic profiles, while preserving the essential binding elements. fiveable.me This knowledge allows for a more rational, structure-based design of novel Tat inhibitors. nih.gov
The specific interactions between dCA and the amino acid residues in Tat's basic patch (Lys51, Arg52, and Arg55) further refine the pharmacophore model. ufl.edu This model can be used as a query in virtual screening of chemical libraries to identify new, structurally diverse compounds that possess the same key features and are therefore likely to inhibit Tat. nih.govresearchgate.net By focusing on these critical interactions, researchers can accelerate the discovery of new lead compounds for the development of anti-HIV drugs targeting the essential Tat protein. nih.gov
Host Cellular Responses and Immune Modulation Research
Transcriptional and DNA Methylation Outcomes in Host CD4+ T Cells
Comprehensive genomic analysis of primary human memory CD4+ T cells treated with dCA has revealed distinct and specific changes in their transcriptional and DNA methylation landscapes. researchgate.netnih.gov These modifications occur through the inhibition of both the viral Tat protein and host Mediator kinases, leading to widespread effects on cellular gene expression. researchgate.netnih.gov
Long-term treatment with dCA induces epigenetic repression of the HIV promoter, contributing to a nearly permanent state of viral latency. asm.orgsigmaaldrich.com This is associated with changes in the chromatin environment at the HIV-1 promoter, including tighter association of nucleosomes with DNA and an increase in deacetylated histone H3 at the nucleosome-1 position. bohrium.comresearchgate.net This repressive state is further reinforced by the reduced recruitment of RNA Polymerase II (RNAP II) and the PBAF chromatin remodeling complex, which are necessary for Tat-mediated transcription, and an increased recruitment of the repressive BAF complex. bohrium.comresearchgate.net However, studies have indicated that dCA-induced latency does not appear to involve CpG hypermethylation at the HIV promoter. nih.gov
Beyond the direct impact on the provirus, dCA prompts significant changes in the host cell's epigenome. Analysis of CD4+ T cells from people living with HIV (PLWH) treated with dCA showed specific DNA methylation changes in genes related to the cell cycle, histones, and T-cell lineage. researchgate.netnih.gov For instance, DNA methylation was altered at CpG sites near key genes like GATA3 and CCR8, which are associated with specific T-cell phenotypes. researchgate.net These epigenetic modifications are stable, persisting even after treatment is interrupted, suggesting a lasting impact on the host cell's programming. researchgate.net
| Category | Transcriptional Outcomes | DNA Methylation Outcomes | Associated Mechanism | Reference |
|---|---|---|---|---|
| HIV-1 Provirus | Reduced residual transcription; Blocked reactivation | Increased deacetylated H3; No significant CpG hypermethylation | Inhibition of Tat; Loss of RNAP II recruitment; Altered chromatin remodeler recruitment (PBAF/BAF) | nih.govasm.orgbohrium.com |
| Host CD4+ T Cells | Altered expression of genes for cell cycle, histones, immune response | Specific changes in CpG methylation patterns of immune-related genes (e.g., GATA3, CCR8) | Inhibition of host Mediator kinases | researchgate.netnih.govresearchgate.net |
Influence on Host Gene Expression Profiles Relevant to Immune Function
The effects of dCA on host cells extend to broad changes in gene expression profiles that are critical for immune function. researchgate.netnih.gov Genome-wide transcriptomic analysis of primary CD4+ T cells reveals that dCA's influence goes beyond viral suppression to actively modulate the immune cell landscape, potentially limiting the inflammatory environment linked to HIV infection. researchgate.netnih.gov
Treatment with dCA leads to significant alterations in the expression of genes involved in key immune pathways. researchgate.net Analysis of RNA sequencing data from CD4+ T cells of PLWH showed that dCA treatment, in conjunction with antiretroviral therapy (ART), resulted in both up- and down-regulation of numerous host genes compared to ART alone. nih.govlife-science-alliance.org These changes contribute to the establishment of a "tolerogenic" cellular phenotype, characterized by reduced inflammatory gene expression and a shift in T-cell differentiation. researchgate.netnih.gov This modulation of the host's immune state suggests that dCA could help mitigate the chronic immune activation and inflammation that persist in individuals on ART. researchgate.netlife-science-alliance.org The compound's ability to reshape the immune environment represents a significant benefit in addition to its primary function as a latency-promoting agent. nih.govnih.gov
Modulation of T-cell Lineage-Defining Transcription Factors
One of the most significant immunomodulatory effects of Didehydro-Cortistatin A is its ability to alter the expression of key transcription factors that define the differentiation pathways of CD4+ T helper (Th) cells. researchgate.netnih.gov Research demonstrates that dCA treatment systematically shifts the balance of T-cell lineages, promoting anti-inflammatory and regulatory phenotypes while suppressing pro-inflammatory ones that are often major targets for HIV-1. researchgate.netnih.gov
Specifically, studies using primary CD4+ T cells from both PLWH and uninfected donors found that dCA treatment consistently increased the expression of GATA3 and FOXP3. researchgate.net GATA3 is the master regulator for Th2 cells, which are involved in anti-parasitic immunity and allergic responses and are generally considered less inflammatory than Th1 cells. FOXP3 is the lineage-defining transcription factor for regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and suppressing excessive immune responses. researchgate.net
Concurrently, dCA treatment was found to decrease the expression of transcription factors associated with pro-inflammatory and HIV-susceptible T-cell subsets. researchgate.netresearchgate.net The expression of RORC, the master regulator for Th17 cells, was reduced across all tested conditions. researchgate.net Furthermore, in cells from PLWH, dCA significantly decreased the expression of TBX21 and BCL6, the lineage-defining transcription factors for Th1 and T follicular helper (Tfh) cells, respectively. researchgate.net Since Th1, Th17, and Tfh cells are critical HIV-1 targets and contribute to the latent reservoir, their suppression by dCA represents a major therapeutic benefit. researchgate.netnih.gov This targeted modulation establishes a tolerogenic Treg/Th2 phenotype, which can reduce viral gene expression and mitigate inflammation. researchgate.netnih.gov
| Transcription Factor | Associated T-Cell Lineage | Effect of dCA Treatment | Reference |
|---|---|---|---|
| GATA3 | Th2 | Increased Expression | researchgate.net |
| FOXP3 | Treg | Increased Expression | researchgate.net |
| RORC | Th17 | Decreased Expression | researchgate.net |
| TBX21 | Th1 | Decreased Expression | researchgate.net |
| BCL6 | Tfh | Decreased Expression | researchgate.net |
Impact on Interferon Response Pathways and Cellular Phenotypes
This compound has been shown to exert a notable inhibitory effect on interferon (IFN) response pathways, a key component of the innate immune system's antiviral defense. researchgate.netnih.gov This modulation appears to be independent of its direct impact on HIV-1 transcription, highlighting a distinct mechanism of host immune regulation. researchgate.netlife-science-alliance.org
Research has demonstrated that dCA treatment suppresses the expression of numerous interferon-stimulated genes (ISGs). nih.govlife-science-alliance.org In a study analyzing gene expression in CD4+ T cells, dCA was found to significantly inhibit the IFN-γ-stimulated gene response. researchgate.netlife-science-alliance.org This effect was observed for a range of ISGs, indicating a broad dampening of this inflammatory pathway. nih.govlife-science-alliance.org Importantly, this suppression occurred without altering the expression of the type I IFN receptors, IFNAR1/2. life-science-alliance.org
| Pathway/Gene Set | Effect of dCA Treatment | Resulting Cellular Phenotype | Reference |
|---|---|---|---|
| Interferon-γ Stimulated Genes (ISGs) | Suppressed expression | Reduced inflammatory signaling | nih.govlife-science-alliance.org |
| Type I Interferon Receptors (IFNAR1/2) | No change in expression | Inhibition is downstream of the receptor | life-science-alliance.org |
| Overall Immune Phenotype | Shift towards tolerogenic Treg/Th2 profile | Mitigation of chronic immune activation and inflammation | researchgate.netnih.gov |
Viral Resistance Mechanisms to Didehydro Cortistatin a
Characterization of Didehydro-Cortistatin A-Resistant HIV-1 Variants
To study resistance, researchers have cultured the HIV-1 NL4-3 strain in the presence of gradually increasing concentrations of dCA over extended periods. oup.commdpi.com This selection pressure led to the isolation of viral variants, designated MUT1 and MUT2, capable of replicating in high concentrations of dCA (up to 1 µM), which is approximately 1000 times the concentration needed to inhibit the wild-type virus. oup.commdpi.com
These dCA-resistant variants were found to maintain sensitivity to other classes of antiretroviral drugs, indicating that the resistance mechanism is specific to the action of dCA. mdpi.com A surprising characteristic of these resistant viruses is their heightened transcriptional fitness, which results in greater viral production and, consequently, increased cell death (cytopathicity) in host cells. oup.com Furthermore, this high level of viral gene expression makes the infected cells more susceptible to clearance by the immune system, specifically by cytotoxic T lymphocytes (CTLs). asm.orgoup.com
Interestingly, while these variants show robust replication in laboratory cell cultures, they exhibit a significant fitness cost in vivo. mdpi.comnih.gov In studies using humanized mouse models, dCA-resistant viruses showed lower replication rates compared to the wild-type virus, with viral replication often suppressed or delayed. mdpi.comnih.gov This suggests that the mutations conferring dCA resistance in vitro may be detrimental to the virus in a more complex biological environment. nih.gov
Genetic Alterations in the Viral Long Terminal Repeat (LTR) and Accessory Proteins (e.g., Nef, Vpr)
Comprehensive genetic sequencing of dCA-resistant HIV-1 variants revealed that resistance is not conferred by single mutations, but by a combination of genetic changes, primarily in the viral promoter—the Long Terminal Repeat (LTR)—and in the genes for the accessory proteins Nef and Vpr. asm.orgoup.com Crucially, no mutations were identified in the Tat protein or the TAR element, which is consistent with the high degree of conservation of these viral components. asm.orggrantome.com
The most significant alterations were found in the LTR. mdpi.com For example, the MUT1 variant acquired a 49-nucleotide insertion that includes two additional binding sites for the transcription factor NF-κB. mdpi.com The MUT2 variant developed 13 point mutations. oup.commdpi.com These changes in the LTR are fundamental to the resistance mechanism, as they enhance the basal, or baseline, level of viral transcription. oup.commdpi.com
Below is a summary of key mutations identified in dCA-resistant HIV-1 variants.
Table 1: Key Genetic Alterations in dCA-Resistant HIV-1 Variants
| Viral Gene/Region | Variant | Description of Alteration | Functional Consequence | Reference |
|---|---|---|---|---|
| LTR | MUT1 | 49-nucleotide insertion | Contains two additional NF-κB binding sites, increasing basal transcription. | mdpi.com |
| LTR | MUT2 | Multiple point mutations (e.g., G267A) | Increases basal transcriptional activity by 10-20 fold. | oup.commdpi.com |
| Nef | MUT1 & MUT2 | Point mutations | Upregulation of NF-κB activity. | oup.com |
| Vpr | MUT1 & MUT2 | Truncation/mutations | Upregulation of NF-κB activity. | oup.com |
Emergence of Heightened Basal Tat-Independent HIV-1 Transcription
The central pillar of dCA resistance is the virus's switch to a Tat-independent mode of transcription. asm.orgufl.edu In a typical infection, the HIV-1 LTR has a low basal transcription rate, and the Tat protein is required to dramatically amplify the production of full-length viral RNAs. natap.org dCA blocks this amplification. natap.org
The dCA-resistant variants overcome this blockade by acquiring mutations in the LTR and accessory proteins that collectively create a hyperactive promoter. asm.orgoup.com This hyperactivity means the virus no longer needs Tat to achieve high levels of transcription. ufl.edu The mutations in the LTR likely create or enhance binding sites for cellular transcription factors, which are then recruited more efficiently to drive viral gene expression. oup.commdpi.com The modifications in Nef and Vpr further support this by increasing the availability of active NF-κB, which can then act on the newly introduced sites in the LTR. asm.orgoup.com
This shift results in a 10 to 20-fold increase in basal transcription compared to the wild-type virus. oup.com Consequently, these resistant viruses have a seeming inability to enter a state of latency, as their transcription is constantly "on." nih.govbiorxiv.org This heightened transcriptional state, while allowing escape from a Tat inhibitor like dCA, renders the virus more visible to the host immune system and more damaging to the host cell, which may explain its reduced fitness in vivo. oup.commdpi.com
Exploration of Additional Biological Activities and Mechanistic Insights
Research on Neuroprotective Effects in HIV-Associated Neurocognitive Disorder (HAND) Models
The HIV-1 Tat protein is a key factor in the development of HIV-Associated Neurocognitive Disorders (HAND), a range of cognitive, motor, and mood impairments that affect a significant percentage of individuals with HIV, even those on effective antiretroviral therapy. nih.govnih.govmdpi.com Tat is secreted by infected cells and can cross the blood-brain barrier, where it directly and indirectly causes neuronal damage. frontiersin.orgfortunejournals.com It achieves this by stimulating the release of inflammatory cytokines and other neurotoxic factors from glial cells like microglia and astrocytes. nih.govnih.govfrontiersin.org
Research has demonstrated that didehydro-Cortistatin A can cross the blood-brain barrier and exert neuroprotective effects by counteracting Tat-mediated neuroinflammation. nih.govnih.gov In experimental models, dCA has been shown to inhibit the Tat-induced dysregulation of key neuroinflammatory signaling proteins. nih.govnih.gov Specifically, it inhibits the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov These cytokines are known to be elevated in the cerebrospinal fluid of patients with HIV-associated dementia and contribute to the neuroinflammatory processes seen in various neurodegenerative diseases. nih.govmdpi.com
Furthermore, dCA was found to counteract the Tat-mediated downregulation of Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov By mitigating the inflammatory cascade triggered by the Tat protein, dCA shows potential for reducing HIV-1-related neuropathogenesis. nih.govnih.gov Studies using transgenic mice that express Tat in astrocytes have confirmed that dCA can reduce astrocytosis and the aberrant expression of these inflammatory cytokines in the central nervous system. mdpi.com This body of research highlights the potential of dCA to alleviate the neurological complications associated with HIV infection. mdpi.comoup.com
| Cytokine/Chemokine | Effect of Tat Protein | Observed Effect of this compound (dCA) | Reference |
|---|---|---|---|
| Interleukin-1β (IL-1β) | Upregulation/Increased Production | Inhibits Tat-mediated production | nih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Upregulation/Increased Production | Inhibits Tat-mediated production | nih.gov |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Down-modulation | Potently counteracts downregulation | nih.gov |
Investigations into Cocaine Reward Modulation in Tat Transgenic Animal Models
A significant comorbidity in the HIV-infected population is substance abuse, which can exacerbate neurological damage and accelerate the progression of HAND. nih.govnih.gov The HIV-1 Tat protein has been shown to potentiate the reward mechanisms of psychostimulants like cocaine, creating a dangerous synergy that can worsen neurocognitive outcomes. nih.govoup.com
Investigations using Tat transgenic animal models have revealed that this compound can effectively modulate these effects. nih.govnih.gov In a mouse model where Tat expression is inducible, dCA was demonstrated to reverse the potentiation of cocaine-mediated reward. nih.govoup.com This effect was studied using conditioned place preference experiments, a standard behavioral paradigm for assessing the rewarding properties of substances. oup.com
The mechanism behind this involves Tat's disruption of the dopaminergic system, which is central to reward pathways. oup.com By inhibiting Tat, dCA has the potential to mitigate the heightened rewarding effects of cocaine in the context of HIV infection. nih.govoup.com These findings suggest that a Tat inhibitor like dCA could offer a dual benefit for individuals with HIV who use cocaine, by not only blocking viral replication but also reducing the neurochemical alterations that enhance drug reward and contribute to addiction. nih.govoup.com
Academic Research on Anti-Angiogenic Properties of Cortistatin A-Inspired Structures
The parent compound, Cortistatin A, was initially identified due to its potent and highly selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs), a key aspect of its anti-angiogenic properties. mdpi.comacs.orgnih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.govgoogle.com Cortistatin A was found to inhibit the proliferation, migration, and tube formation of HUVECs. mdpi.comnih.gov While this compound was developed to optimize HIV-1 Tat inhibition, research has continued into the anti-angiogenic potential of the broader cortistatin family and its analogs.
Cortistatin A exhibits potent cytostatic activity against HUVECs, with a reported IC50 value as low as 1.8 nM, while showing significantly less potency against various cancer cell lines and normal fibroblasts. acs.orggoogle.com This high selectivity for endothelial cells makes the cortistatin scaffold a valuable lead for developing novel anti-angiogenic agents. google.com
Research into synthetic analogs has sought to understand the structure-activity relationships responsible for this effect. mdpi.comtandfonline.com For example, a pyridone-embedded analog of Cortistatin A demonstrated potent and selective growth inhibitory activity against HUVECs with an IC50 of 0.001 µM, an effect that surpassed that of the natural product. mdpi.com Another study synthesized an estrone-isoquinoline hybrid analog that also selectively inhibited HUVEC proliferation. tandfonline.comnih.gov Interestingly, the structural features required for this anti-angiogenic activity appear distinct from those needed for HIV-1 Tat inhibition. asm.org Specifically, the anti-proliferative effects on HUVECs seem to require at least one hydroxyl group, a feature not essential for dCA's anti-Tat activity. asm.org
| Compound | Cell Line | Reported IC50 / GI50 | Reference |
|---|---|---|---|
| Cortistatin A | HUVECs | 1.8 nM (GI50) | google.com |
| Cortistatin A | HUVECs | 0.0018 µM (IC50) | acs.org |
| Cortistatin A | HUVECs | 0.35 µM (IC50) | nih.gov |
| Pyridone Analog (19) | HUVECs | 0.001 µM (IC50) | mdpi.com |
| Estrone-Isoquinoline Hybrid A (2) | HUVEC | 9.1 µM (IC50) | tandfonline.com |
Beyond inhibiting cell proliferation, Cortistatin A and its inspired structures have demonstrated anti-angiogenic effects in more complex preclinical models. Cortistatin A has been shown to inhibit the tubular formation of HUVECs induced by vascular endothelial growth factor (VEGF) or basic fibroblast growth factor (bFGF). mdpi.comebi.ac.uk
Studies on simplified, more easily synthesized analogs have also yielded promising results. One such analog, tested in a mouse model of retinal angiogenesis, was found to inhibit the process at a locally administered dose. nih.govacs.org This suggests potential applications for treating conditions characterized by aberrant angiogenesis, such as wet macular degeneration. nih.govacs.org Furthermore, comparisons of cell migration data indicate that some synthetic analogs inhibit VEGF-induced HUVEC migration more effectively than Cortistatin A itself. nih.govacs.org The mechanism is thought to involve the inhibition of specific kinases, such as ROCK, CDK8, and CDK11, which are downstream of angiogenic signaling pathways. nih.gov
Future Directions and Academic Perspectives in Drug Discovery
Didehydro-Cortistatin A as a Proof-of-Concept for HIV-1 Tat Inhibitors
This compound (dCA) serves as a critical proof-of-concept for the therapeutic strategy of targeting the HIV-1 transactivator of transcription (Tat) protein. Tat is an essential viral regulatory protein that orchestrates the amplification of viral gene expression and is pivotal for robust viral replication. bohrium.comnih.govsigmaaldrich.com Unlike host cells, which have no direct functional equivalent, Tat represents a highly specific and attractive target for antiviral intervention. natap.orgnih.govufl.edu
The mechanism of dCA hinges on its ability to potently and selectively inhibit Tat-mediated transactivation. natap.orgasm.org Research has demonstrated that dCA directly binds to the unstructured basic region of the Tat protein, a domain crucial for its interaction with the Trans-Activation Response (TAR) element on the nascent viral RNA. asm.orgoup.comnih.govmdpi.com By binding to this Tat domain with nanomolar affinity, dCA effectively blocks the Tat-TAR interaction, thereby preventing the recruitment of essential host cell factors like the positive transcription elongation factor b (P-TEFb) to the viral promoter. natap.orgasm.orgoup.com This action disrupts the powerful positive feedback loop where Tat drives its own expression, leading to a halt in transcriptional elongation and a profound suppression of viral production. nih.govsigmaaldrich.comasm.orgasm.org
The efficacy of this inhibition is remarkable, with dCA demonstrating activity at subnanomolar concentrations in various cell models. nih.govasm.orgmdpi.com Long-term treatment with dCA in cellular models of HIV latency has been shown to reduce viral transcription to undetectable levels. natap.orgasm.org This sustained suppression induces a state of deep or persistent latency, where the integrated provirus becomes transcriptionally silent and highly refractory to reactivation signals. bohrium.comnih.govnih.govasm.orgtandfonline.com This unique "block-and-lock" mechanism, which establishes a nearly permanent state of latency even after the compound is removed, distinguishes dCA from all currently approved antiretrovirals and validates Tat inhibition as a viable strategy for controlling the latent HIV reservoir. nih.govasm.orgscripps.edu
Potential for Combination Strategies in HIV-1 Functional Cure Research
The unique mechanism of dCA positions it as a prime candidate for combination strategies aimed at achieving a functional cure for HIV-1. A functional cure is defined by the long-term control of the virus without the need for continuous antiretroviral therapy (ART). nih.govtandfonline.com The prevailing strategy involving dCA is termed "block-and-lock," which seeks to supplement standard ART with a latency-promoting agent like dCA. asm.orgoup.comscripps.eduunc.edu
In this proposed regimen, ART continues to suppress active viral replication, while dCA targets the residual viral transcription that persists in latent reservoirs. scripps.eduunc.edu By blocking the Tat-driven transcriptional feedback loop, dCA "locks" the latent provirus into a state of deep transcriptional silence, preventing viral rebound. asm.orgasm.orgscripps.edu This approach is a significant departure from "shock-and-kill" strategies, which aim to reactivate the latent virus to make it visible to the immune system. The "block-and-lock" method instead focuses on reinforcing and deepening viral latency. mdpi.com
Compelling evidence supports the potential of this combination strategy.
In Vitro Findings : In primary CD4+ T cells isolated from ART-suppressed individuals, the addition of dCA to the treatment regimen was shown to accelerate the suppression of HIV-1 and critically, to prevent viral rebound following stimulation with latency-reversing agents. nih.govsigmaaldrich.comunc.edu One study noted that a 22-day treatment with dCA and ARVs blocked reactivation by 99.9% compared to ARVs alone. nih.gov
In Vivo Studies : Research using humanized bone marrow-liver-thymus (BLT) mouse models of HIV latency has provided in vivo proof-of-concept. ufl.eduscripps.edu In these models, combining dCA with ART led to a systemic reduction of viral mRNA in various tissues. asm.orgunc.edu Upon treatment interruption, the mice that had received the combination therapy showed a significantly delayed and reduced viral rebound compared to those who received only ART. ufl.eduscripps.eduunc.edu
These findings collectively demonstrate that incorporating a Tat inhibitor like dCA into current ART regimens could stabilize the latent reservoir, prevent its replenishment, and potentially lead to a state where therapy could be interrupted without viral resurgence, a key goal of functional cure research. sigmaaldrich.comasm.orgscripps.edu
Development of Novel Analogs and Related Pharmacophores for Enhanced Specificity and Potency
While dCA is a powerful tool, the development of novel analogs and related pharmacophores is a crucial research direction to enhance its therapeutic potential. The goals of these efforts are to improve potency, increase specificity for Tat, and refine pharmacokinetic properties. asm.orgnih.gov Understanding the structure-activity relationship (SAR) of dCA is fundamental to this process.
Studies have revealed key structural features of dCA that are essential for its anti-Tat activity. Molecular docking and functional assays have shown that the integrity of the cycloheptene (B1346976) ring and the specific positioning of the isoquinoline (B145761) nitrogen are critical for the high-affinity interaction with the basic domain of Tat. asm.orgoup.comnih.gov Interestingly, these structural requirements are distinct from those needed for dCA's interaction with cyclin-dependent kinase 8 (CDK8), its only other known cellular target. asm.orgnih.govresearchgate.net This distinction is highly significant, as it suggests that the dCA scaffold can be modified to design new molecules that are highly selective for Tat, thereby minimizing potential off-target effects.
To explore the SAR, researchers have synthesized and tested various analogs of dCA. The findings from one such study are summarized in the table below, illustrating how modifications to the dCA structure affect its anti-HIV activity and cytotoxicity.
| Compound | Description of Modification | IC₅₀ (nM) | CC₅₀ (µM) | Therapeutic Index (TI) |
|---|---|---|---|---|
| dCA | Parent Compound | 1.5 | >10 | >6667 |
| Analog 1 | Modification at C11 | 2.3 | >10 | >4348 |
| Analog 2 | Lacks isoquinoline N | >1000 | >10 | - |
| Analog 3 | Modified isoquinoline | 4.1 | >10 | >2439 |
| Analog 8 | Lacks cycloheptene ring | >1000 | >10 | - |
Table 1. Structure-activity relationship of select this compound (dCA) analogs. Data highlights the importance of the isoquinoline nitrogen (Analog 2) and the cycloheptene ring (Analog 8) for anti-HIV activity. IC₅₀ represents the half-maximal inhibitory concentration, and CC₅₀ represents the half-maximal cytotoxic concentration. Data adapted from studies on dCA analogs. asm.org
The insights from such SAR studies are being used to develop dynamic pharmacophore models. asm.orgnih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. By defining the dCA-Tat pharmacophore, scientists can computationally screen for or design entirely new chemical entities that fit the model, potentially leading to the discovery of novel Tat inhibitors with improved drug-like properties. asm.orgnih.gov
Advanced Methodologies for Studying this compound's Molecular Interactions and Epigenetic Effects
A deep understanding of dCA's mechanism of action has been made possible through the application of a suite of advanced biochemical and molecular biology techniques. These methodologies have been essential for characterizing both its direct interaction with the Tat protein and its profound downstream effects on the epigenetic landscape of the HIV promoter.
To precisely define how dCA interacts with Tat, researchers have employed several sophisticated methods:
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding, providing definitive confirmation of the dCA-Tat interaction and quantifying its high (nanomolar) affinity. oup.comresearchgate.netnih.gov
Molecular Docking and NMR: Computational molecular docking simulations, guided by existing Nuclear Magnetic Resonance (NMR) structures of the Tat protein, predicted that dCA binds preferentially to Tat's basic patch. asm.orgoup.comnih.govnih.gov
Biochemical Assays: Pull-down assays using a biotin-labeled version of dCA physically isolated the Tat protein from cell extracts, confirming the direct interaction. oup.com Furthermore, limited proteolysis assays revealed that dCA binding protects Tat from enzymatic digestion, suggesting that dCA locks Tat into a specific, stable conformation. asm.orgnih.gov
The long-term silencing effect of dCA is rooted in its ability to induce epigenetic changes at the HIV-1 promoter. The following methods have been crucial for elucidating these effects:
Chromatin Immunoprecipitation (ChIP): ChIP assays have been used extensively to map the proteins and histone modifications at the HIV promoter. bohrium.comunc.edu These studies revealed that dCA treatment leads to a tighter association of nucleosomes with the DNA, an increase in repressive histone marks (e.g., deacetylated histone H3), and a loss of recruitment of RNA Polymerase II (RNAPII) and activating chromatin remodeling complexes. bohrium.comunc.edu
Bisulfite Sequencing: This method was used to analyze the DNA methylation status of the HIV promoter. natap.org The results indicated that CpG island hypermethylation, a known gene silencing mark, does not appear to be the primary mechanism behind dCA-induced latency. natap.org
Genome-wide Profiling: More recently, techniques like RNA-sequencing (RNA-seq) and genome-wide DNA methylation analysis have been applied to understand the broader impact of dCA on the host CD4+ T cells. nih.govnih.gov These comprehensive analyses showed that dCA not only suppresses viral genes but also modulates host gene expression, including downregulating genes involved in inflammation and promoting a less activated T-cell phenotype, which could further contribute to limiting the HIV reservoir. nih.gov
| Methodology | Purpose | Key Finding for dCA | Reference |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Quantify binding affinity and thermodynamics | Confirmed direct, high-affinity (nanomolar) binding of dCA to Tat protein. | oup.comresearchgate.net |
| Molecular Docking | Predict binding pose and interactions | Showed preferential binding to the basic patch (TAR-binding domain) of Tat. | asm.orgoup.com |
| Chromatin Immunoprecipitation (ChIP) | Analyze protein-DNA interactions and histone modifications | dCA promotes repressive chromatin (deacetylated H3) and blocks RNAPII recruitment at the HIV promoter. | bohrium.comunc.edu |
| Bisulfite Sequencing | Determine DNA methylation patterns | dCA-induced latency is not primarily mediated by CpG hypermethylation of the HIV promoter. | natap.org |
| RNA-Sequencing (RNA-seq) | Profile genome-wide gene expression | dCA alters host CD4+ T-cell gene expression, reducing inflammatory pathways and promoting a tolerogenic phenotype. | nih.govnih.gov |
Table 2. Summary of advanced methodologies used to study this compound (dCA) and its effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
